molecular formula C7H11NO B8399338 N-Butylpropiolamide

N-Butylpropiolamide

Cat. No. B8399338
M. Wt: 125.17 g/mol
InChI Key: WMAWPLKYOHBEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895780B2

Procedure details

To a solution of 30 mL of water and 7.3 g (100 mmol) n-Butylamine is added dropwise 8.4 g (100 mmol) methyl propiolate at 0° C. for 30 minutes. The mixture was stirred for 2 h at 0° C., then acetic acid (2 mL) was added. The mixture was stirred for another 10 minutes and saturated with NaCl, followed by extraction with ethyl acetate (3×20 mL). The combined organic phase was washed with saturated aqueous solution of NaHCO3 (20 mL), dried over Na2SO4, and removed by rotary evaporation to give product (12.0 g, yield 96%, purity 96% by GC).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[CH2:2]([NH2:6])[CH2:3][CH2:4][CH3:5].[C:7](OC)(=[O:10])[C:8]#[CH:9].[Na+].[Cl-]>C(O)(=O)C>[CH2:2]([NH:6][C:7](=[O:10])[C:8]#[CH:9])[CH2:3][CH2:4][CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
7.3 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C#C)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with saturated aqueous solution of NaHCO3 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give product (12.0 g, yield 96%, purity 96% by GC)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCC)NC(C#C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.